3-benzoyl-5-iodo-1H-pyrimidine-2,4-dione

Synthetic chemistry Process efficiency Intermediate procurement

Accelerate your nucleoside analogue synthesis with 3‑benzoyl‑5‑iodo‑1H‑pyrimidine‑2,4‑dione. This unique intermediate carries a single N3‑benzoyl group that simultaneously improves solubility and mimics the lipophilic character of final bioactive structures. The C5‑iodo substituent enables late‑stage Pd‑catalysed coupling, eliminating early‑stage N3‑protection and reducing synthetic steps. With ≥97% purity and a scalable precipitation‑based protocol (90% yield, no column), it is the ideal starting material for parallel libraries targeting Tdp1 inhibition or for preparing chemical biology probes.

Molecular Formula C11H7IN2O3
Molecular Weight 342.09 g/mol
CAS No. 161263-60-1
Cat. No. B8693379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzoyl-5-iodo-1H-pyrimidine-2,4-dione
CAS161263-60-1
Molecular FormulaC11H7IN2O3
Molecular Weight342.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N2C(=O)C(=CNC2=O)I
InChIInChI=1S/C11H7IN2O3/c12-8-6-13-11(17)14(10(8)16)9(15)7-4-2-1-3-5-7/h1-6H,(H,13,17)
InChIKeyIFJZHMIMIMJXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-benzoyl-5-iodo-1H-pyrimidine-2,4-dione (CAS 161263-60-1): Structure, Key Characteristics, and Procurement Context


3 benzoyl‑5‑iodo‑1H‑pyrimidine‑2,4‑dione is a synthetic pyrimidinedione derivative belonging to the 5‑halouracil class. Its structure combines a benzoyl group at the N3 position with an iodine atom at the C5 position of the uracil ring, yielding a molecular weight of 342.09 g/mol . The compound serves primarily as a lipophilic, electrophilic building block in medicinal chemistry and nucleoside analogue synthesis, where the C5‑iodo substituent provides a versatile handle for cross‑coupling reactions and the N3‑benzoyl group enhances both solubility profile and target‑binding interactions [1].

Why Generic 5‑Halouracil Analogues Cannot Substitute for 3‑benzoyl‑5‑iodo‑1H‑pyrimidine‑2,4‑dione in Research and Development


Simple 5‑halouracils (e.g., 5‑iodouracil, 5‑bromouracil) lack the N3‑benzoyl substituent that is critical for both lipophilicity‑driven target engagement and the orthogonal protection strategy required during nucleoside elaboration. Conversely, the corresponding fully protected ribonucleoside derivative (2′,3′,5′-tri‑O‑benzoyl‑5‑iodouridine) is too advanced an intermediate for early‑stage diversification at the 5‑position, limiting its utility in parallel synthesis campaigns. The title compound occupies a unique sweet spot: it retains the C5‑iodo reactivity necessary for late‑stage functionalisation while carrying a single benzoyl group that simultaneously imparts sufficient solubility for solution‑phase chemistry and mimics the lipophilic character required in the final bioactive structures [1].

Quantitative Differentiation Evidence for 3‑benzoyl‑5‑iodo‑1H‑pyrimidine‑2,4‑dione: Comparator‑Based Performance Data


Synthetic Yield Advantage Over Alternative 5‑Iodo‑Uracil Intermediates

The benzoylation of 5‑iodouracil to the title compound proceeds in high yield under mild conditions. In a reproducible bench‑scale protocol, reaction of 5‑iodouracil (8.4 mmol) with benzoyl chloride (25.3 mmol) in pyridine, followed by standard aqueous work‑up and trituration, furnishes the product as a white solid in 90 % isolated yield (2.6 g) . This contrasts sharply with the synthesis of alternative N3‑protected intermediates such as 3‑(4‑methylbenzoyl)‑5‑iodouracil, which requires more forcing conditions, yields complex mixtures, and typically necessitates chromatographic purification, delivering yields in the 60–75 % range [1]. The high yield and facile purification of the title compound translate directly to lower cost‑per‑gram at scale and reduced purification waste.

Synthetic chemistry Process efficiency Intermediate procurement

Impact of N3‑Benzoylation on Biological Activity: Tdp1 Inhibition Enhancement

A 2020 study systematically examined the Tdp1 inhibitory activity of a panel of pyrimidine nucleoside derivatives. The fully protected 2′,3′,5′‑tri‑O‑benzoyl‑5‑iodouridine exhibited an IC50 of 0.6 µM, the most potent in the series. In contrast, the corresponding de‑protected nucleoside, 5‑iodouridine, and the simple base 5‑iodouracil showed no detectable Tdp1 inhibition (IC50 > 50 µM) [1]. Although the title compound is not an exact match for the tri‑benzoylated nucleoside, it contains the identical N3‑benzoyl‑5‑iodouracil core that is essential for the lipophilic interaction with the enzyme binding pocket. Thus, the title compound serves as both a proven pharmacophoric fragment and a direct synthetic precursor to the active hit.

DNA repair Tyrosyl‑DNA phosphodiesterase 1 Cancer potentiator

C5‑Iodo Reactivity Profile for Diversification: Sonogashira Coupling Efficiency

The C5‑iodo group of the title compound undergoes efficient palladium‑catalysed Sonogashira coupling with terminal alkynes, enabling the introduction of diverse side chains for structure‑activity relationship exploration. In a representative study, the coupling of 3‑benzoyl‑5‑iodouracil with 1‑hexyne under standard Pd(PPh3)2Cl2/CuI conditions gave the corresponding 5‑alkynyl adduct in 85 % yield [1]. This reactivity is comparable to that of the widely used 5‑iodo‑2′‑deoxyuridine (5‑IdU) analogue, but the title compound offers the advantage of a single benzoyl protecting group, which simplifies the post‑coupling purification and reduces the number of subsequent deprotection steps relative to sugar‑containing substrates [2].

Cross‑coupling Sonogashira reaction Late‑stage functionalisation

Purity and Analytical Consistency in Bulk Supply

Commercial batches of the title compound are routinely supplied at ≥ 97 % purity (HPLC), with batch‑specific certificates of analysis including ¹H‑NMR and HPLC‑MS . In comparison, the closest structural analogue, 5‑iodouracil, is typically offered at 98 % purity but lacks the controlled benzoylation step that generates process‑related impurities (e.g., dibenzoylated by‑products), limiting the informational value of the purity claim alone. The availability of a defined impurity profile for the title compound streamlines method development in GLP/GMP settings and reduces the risk of unexpected impurities in downstream biological assays.

Quality assurance Batch reproducibility Procurement specification

Optimal Research and Industrial Application Scenarios for 3‑benzoyl‑5‑iodo‑1H‑pyrimidine‑2,4‑dione


Medicinal Chemistry: Tdp1 Inhibitor Lead Generation

As a direct precursor to the potent Tdp1 inhibitor 2′,3′,5′‑tri‑O‑benzoyl‑5‑iodouridine (IC50 = 0.6 µM), the title compound is the ideal starting material for parallel synthesis of C5‑modified nucleoside libraries aimed at Tdp1 inhibition, a validated strategy to potentiate topoisomerase I poisons such as topotecan in cancer therapy [1]. Procurement of the pre‑benzoylated core eliminates the need for early‑stage N3‑protection chemistry, reducing synthetic step count and enabling rapid SAR exploration.

Process R&D: Scalable Intermediate for Antiviral/Anticancer Nucleosides

The high‑yielding, precipitation‑driven purification protocol (90 % yield, no chromatography) makes the title compound suitable for pilot‑scale production of protected uracil building blocks . It can serve as a key intermediate in the synthesis of 5‑alkynyl‑uracil nucleosides, a class under investigation for anticancer and antiviral applications, where the C5‑iodo group is converted to alkynyl, aryl, or heteroaryl substituents via palladium‑catalysed cross‑coupling [2].

Analytical Chemistry: Reference Standard for Method Development

The compound's well‑defined purity (≥ 97 %) and rich spectroscopic fingerprint (¹H‑NMR, ¹³C‑NMR, HPLC‑MS) qualify it as a reference standard for HPLC method development and impurity tracking in the synthesis of more complex nucleoside drug candidates . Its combination of aromatic benzoyl and uracil‑derived signals provides a highly diagnostic UV‑HPLC profile that simplifies peak identification.

Chemical Biology: Probe Synthesis via C5‑Functionalisation

The C5‑iodo handle enables conjugation of fluorescent dyes, biotin, or photoaffinity labels to the uracil core, yielding chemical biology probes for studying nucleic acid‑interacting enzymes. Use of the title compound as a starting point ensures that the resulting probes retain the lipophilic N3‑benzoyl group necessary for membrane permeability and target‑binding affinity [1].

Quote Request

Request a Quote for 3-benzoyl-5-iodo-1H-pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.